Ethyl trifluoroacrylate
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Overview
Description
Preparation Methods
Ethyl trifluoroacrylate can be synthesized through various methods. One common method involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic cation exchange resin as a catalyst . The reaction is carried out at 50°C or lower and under ordinary pressure . The catalyst is then filtered out, and the product is dried and distilled to obtain this compound . This method is suitable for industrial production as it improves product purity and yield while reducing production costs and environmental pollution .
Chemical Reactions Analysis
Ethyl trifluoroacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Cl-initiated hydrogen abstraction reaction, where chlorine atoms abstract hydrogen from the compound . This reaction is kinetically and thermodynamically favorable when hydrogen is abstracted from the –CH2 group rather than the –CH3 group . The major products formed from these reactions include fluorinated esters and other fluorinated compounds .
Scientific Research Applications
Ethyl trifluoroacrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of fluoropolymers, which are known for their high thermal stability and chemical resistance . In biology and medicine, it is used in the synthesis of pharmaceutically active molecules and agricultural products . Additionally, it is employed in the preparation of trifluoroacetylated compounds, which are widely used as amine protecting groups in organic synthesis . The compound’s unique properties make it valuable in various industrial applications, including the production of coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of ethyl trifluoroacrylate involves its reactivity with various molecular targets. For instance, in the Cl-initiated hydrogen abstraction reaction, chlorine atoms interact with the hydrogen atoms in the compound, leading to the formation of transition states and subsequent products . The molecular pathways involved in these reactions are influenced by the compound’s structure and the presence of specific functional groups .
Comparison with Similar Compounds
Ethyl trifluoroacrylate can be compared with other similar compounds, such as ethyl trifluoroacetate and 2,2,2-trifluoroethyl acrylate. Ethyl trifluoroacetate is another fluorinated ester with similar applications in organic synthesis and industrial production . this compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of fluoropolymers and other specialized materials . Other similar compounds include various trifluoroethyl esters, which share some properties but differ in their specific applications and reactivity .
Properties
CAS No. |
392-68-7 |
---|---|
Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
ethyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |
InChI Key |
FMFMWMOBOFPQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(F)F)F |
Origin of Product |
United States |
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